2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C28H26ClN3O2S and its molecular weight is 504.05. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin Dependent Kinases (CDK2) , which play a crucial role in cell proliferation and are appealing targets for cancer treatment .
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to them and preventing their normal function . For instance, apixaban, a similar compound, inhibits Factor Xa (FXa) by binding to it and preventing it from catalyzing the conversion of prothrombin to thrombin .
Biochemical Pathways
Similar compounds have been found to affect the coagulation cascade and the cell cycle . Inhibition of these pathways can lead to antithrombotic effects and cell cycle arrest, respectively .
Pharmacokinetics
Apixaban, a similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is also noted that apixaban has a low potential for drug-drug interactions .
Result of Action
Similar compounds have been found to have cytotoxic activities against certain cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Properties
IUPAC Name |
6-benzyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S.ClH/c29-26(32)25-23-15-16-31(17-19-7-3-1-4-8-19)18-24(23)34-28(25)30-27(33)22-13-11-21(12-14-22)20-9-5-2-6-10-20;/h1-14H,15-18H2,(H2,29,32)(H,30,33);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLABFGLQPWVZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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